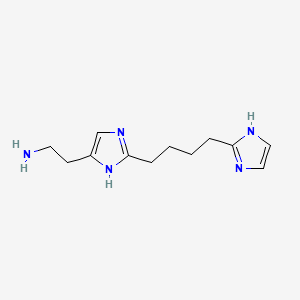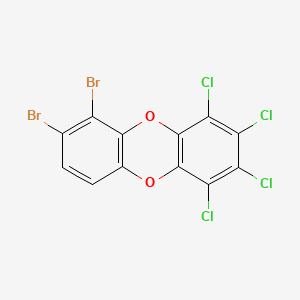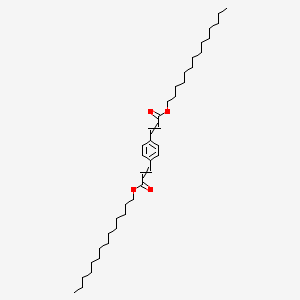
Ditetradecyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is a chemical compound with the molecular formula C40H66O4. . This compound is characterized by its ester functional groups and a phenylene group, making it a versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical pathways. The phenylene group provides structural stability and can interact with aromatic receptors .
Comparación Con Compuestos Similares
Similar compounds to Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) include:
Ditetradecyl 3,3’-(1,4-phenylene)bisacrylate: Similar structure but different functional groups.
Ditetradecyl 3,3’-thiodipropionate: Contains sulfur in place of the phenylene group.
Dimyristyl 3,3’-thiodipropionate: Similar ester groups but different alkyl chains. The uniqueness of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its specific ester and phenylene groups, which provide distinct chemical properties and reactivity.
Propiedades
Número CAS |
113736-30-4 |
|---|---|
Fórmula molecular |
C40H66O4 |
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
tetradecyl 3-[4-(3-oxo-3-tetradecoxyprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C40H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-39(41)33-31-37-27-29-38(30-28-37)32-34-40(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34H,3-26,35-36H2,1-2H3 |
Clave InChI |
UEMHYDACGBTCPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
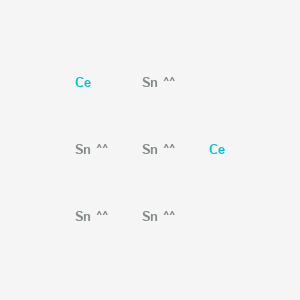
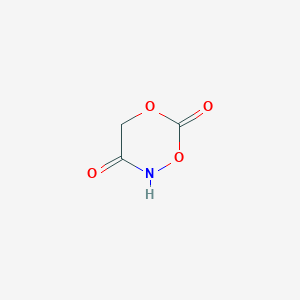
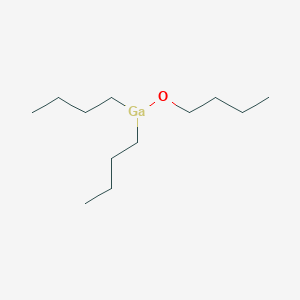
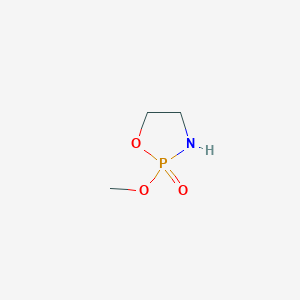
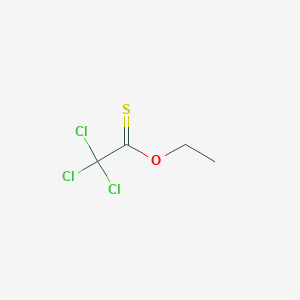
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
silanol](/img/structure/B14317819.png)

![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
